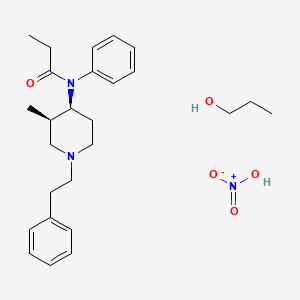
cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and propanol nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: is a complex organic compound with a unique structure that includes a piperidine ring and phenyl groupsPropanol nitrate is an organic nitrate ester, known for its applications in the field of explosives and as a diesel cetane improver.
Méthodes De Préparation
cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: can be synthesized through a multi-step organic synthesis process. The synthetic route typically involves the formation of the piperidine ring, followed by the introduction of the phenylethyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Propanol nitrate: is prepared through the nitration of propanol using a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production methods involve continuous flow processes to ensure safety and efficiency .
Analyse Des Réactions Chimiques
cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Propanol nitrate: undergoes:
Combustion: Complete combustion of propanol nitrate produces carbon dioxide, water, and nitrogen oxides.
Hydrolysis: In the presence of water, propanol nitrate can hydrolyze to form propanol and nitric acid
Applications De Recherche Scientifique
cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: has applications in medicinal chemistry, particularly in the development of analgesic and anesthetic agents. Its unique structure allows it to interact with specific receptors in the body, making it a valuable compound for pain management research.
Propanol nitrate: is used in the field of explosives due to its high energy content and stability. It is also used as a cetane improver in diesel fuels, enhancing the combustion efficiency and reducing emissions .
Mécanisme D'action
The mechanism of action of cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide involves its interaction with opioid receptors in the central nervous system. This interaction leads to the inhibition of pain signals, providing analgesic effects. The compound’s structure allows it to fit into the receptor binding sites, triggering a cascade of biochemical events that result in pain relief.
Propanol nitrate: acts as an oxidizing agent, releasing nitrogen oxides upon decomposition. These nitrogen oxides enhance the combustion process in diesel engines, improving fuel efficiency and reducing harmful emissions .
Comparaison Avec Des Composés Similaires
cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: can be compared to other opioid analgesics such as morphine and fentanyl. While all these compounds interact with opioid receptors, cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide has a unique structure that may offer different pharmacokinetic properties and potency.
Propanol nitrate: is similar to other nitrate esters like nitroglycerin and isopropyl nitrate. These compounds share similar explosive properties and applications in the field of propellants and explosives .
Propriétés
Numéro CAS |
63916-03-0 |
|---|---|
Formule moléculaire |
C26H39N3O5 |
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
N-[(3R,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide;nitric acid;propan-1-ol |
InChI |
InChI=1S/C23H30N2O.C3H8O.HNO3/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20;1-2-3-4;2-1(3)4/h4-13,19,22H,3,14-18H2,1-2H3;4H,2-3H2,1H3;(H,2,3,4)/t19-,22+;;/m1../s1 |
Clé InChI |
DIFUVRDFPAVFKW-GOOHIXEASA-N |
SMILES isomérique |
CCCO.CCC(=O)N([C@H]1CCN(C[C@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |
SMILES canonique |
CCCO.CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
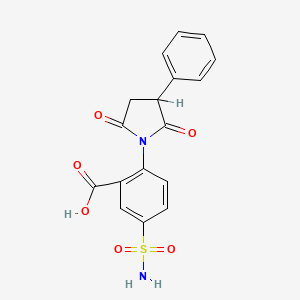
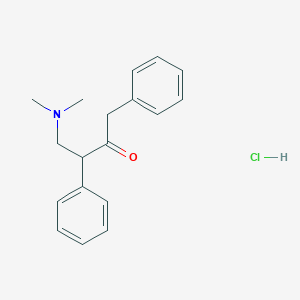
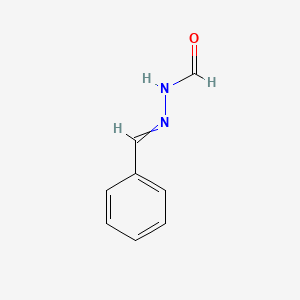
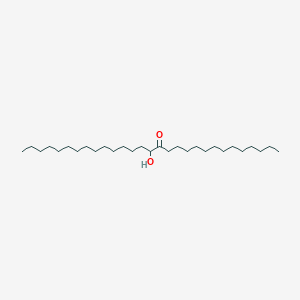
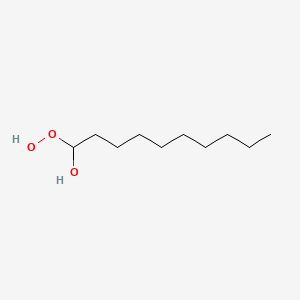
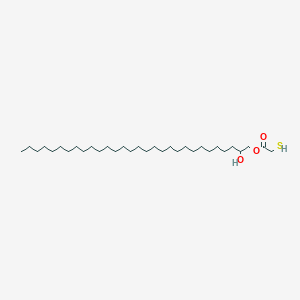

![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)

![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
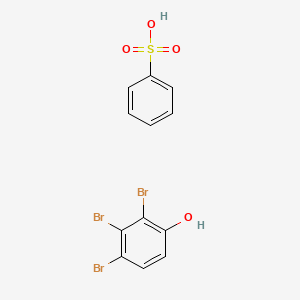
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
